molecular formula C16H14N2OS B5753890 3-benzyl-2-(methylthio)-4(3H)-quinazolinone

3-benzyl-2-(methylthio)-4(3H)-quinazolinone

Cat. No. B5753890
M. Wt: 282.4 g/mol
InChI Key: WZFJJGABGZVLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound with potential medicinal properties. It belongs to the class of quinazolinone derivatives and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of protein kinase activity. This inhibition can lead to the disruption of cellular processes that are involved in cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It also has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, it has antimicrobial properties, which may make it useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against several different types of cancer cells as well as anti-inflammatory and antimicrobial properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-benzyl-2-(methylthio)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and optimize its use as a multi-targeted agent. Another direction is to investigate its potential as a treatment for inflammatory diseases and bacterial infections. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its potential for clinical use.

Synthesis Methods

There are several methods for synthesizing 3-benzyl-2-(methylthio)-4(3H)-quinazolinone. One common method involves the reaction of 2-aminobenzyl alcohol with methylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction yields 2-(methylthio)benzylideneamino-2-phenylethanol, which is then cyclized to form this compound.

Scientific Research Applications

3-benzyl-2-(methylthio)-4(3H)-quinazolinone has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been investigated for its ability to inhibit protein kinase activity, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.

properties

IUPAC Name

3-benzyl-2-methylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFJJGABGZVLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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